
2,8-Dimethyldibenzothiophene
Overview
Description
2,8-Dimethyldibenzothiophene is an organosulfur compound with the molecular formula C₁₄H₁₂S. It consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 2 and 8 positions. This compound is a derivative of dibenzothiophene and is known for its applications in various fields, including organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyldibenzothiophene typically involves the cyclization of thiophene derivatives with appropriate carbon sources. One common method is the transition-metal-catalyzed coupling reactions, which have emerged as a powerful approach for constructing dibenzothiophene structures . For example, the cyclization of thiophene with a four-carbon synthon can be achieved using acids, bases, or other non-metallic species .
Industrial Production Methods
Industrial production of this compound often involves the use of high-temperature and high-pressure conditions to facilitate the cyclization reactions. The use of catalysts, such as transition metals, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyldibenzothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using molecular oxygen or peroxides as oxidants.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can be carried out using electrophilic or nucleophilic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce the corresponding hydrocarbons .
Scientific Research Applications
2,8-Dimethyldibenzothiophene has a wide range of scientific research applications:
Biology: In microbiology, it serves as a sulfur source in experiments involving desulfurizing bacteria.
Medicine: Research on sulfur-containing compounds like this compound contributes to the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 2,8-Dimethyldibenzothiophene involves its interaction with molecular targets and pathways in various chemical and biological processes. For example, in oxidative desulfurization, the compound undergoes oxidation to form sulfoxides or sulfones, which can be further processed or utilized in different applications .
Comparison with Similar Compounds
2,8-Dimethyldibenzothiophene can be compared with other similar compounds, such as:
Dibenzothiophene: The parent compound, consisting of two benzene rings fused to a thiophene ring without methyl substitutions.
4,6-Dimethyldibenzothiophene: Another derivative with methyl groups at the 4 and 6 positions, known for its presence as an impurity in petroleum.
2,4,8-Trimethyldibenzothiophene: A derivative with three methyl groups, which exhibits different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications.
Properties
IUPAC Name |
2,8-dimethyldibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYWCJRYULRSJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C2C=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880786 | |
Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207-15-4, 70021-47-5 | |
Record name | Dibenzothiophene, 2,8-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzothiophene, dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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